N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
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Overview
Description
N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is a complex organic compound that features a cyclopropane ring attached to an amine group, with a fluorinated phenyl ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Fluorinated Phenyl Ring:
Attachment of the Thiophene Moiety: The thiophene ring is then introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Amine Introduction: Finally, the amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and thiophene moiety can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity. The cyclopropane ring may also play a role in stabilizing the compound’s conformation and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde, share some structural similarities.
Fluorinated Phenyl Compounds: Compounds like 4-fluorobenzylamine and 3-fluorophenylacetic acid have similar fluorinated phenyl rings.
Cyclopropane Amines: Compounds such as cyclopropylamine and N-cyclopropylmethylamine share the cyclopropane amine structure.
Uniqueness
N-{[3-fluoro-4-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is unique due to the combination of its fluorinated phenyl ring, thiophene moiety, and cyclopropane amine structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14FNS |
---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-[(3-fluoro-4-thiophen-3-ylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C14H14FNS/c15-14-7-10(8-16-12-2-3-12)1-4-13(14)11-5-6-17-9-11/h1,4-7,9,12,16H,2-3,8H2 |
InChI Key |
PBWURPPXMVMPOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)C3=CSC=C3)F |
Origin of Product |
United States |
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